1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline structure.
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol typically involves multiple steps, starting with the formation of the isoquinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel can facilitate the formation of the desired product under milder conditions .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: A well-known antidepressant that contains a trifluoromethyl group, enhancing its pharmacological properties.
The uniqueness of this compound lies in its isoquinoline core, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)12-5-3-4-11(10-12)14-13-6-1-2-7-15(13,21)8-9-20-14/h3-5,10,13-14,20-21H,1-2,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBAEOONJVCWQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC(=CC=C3)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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